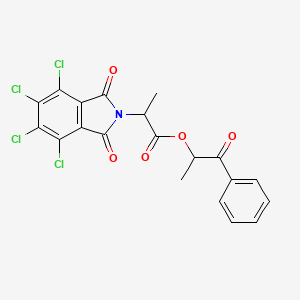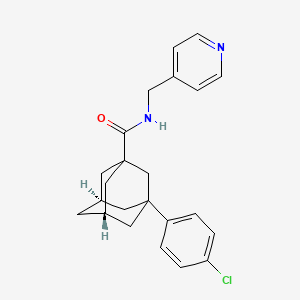![molecular formula C15H10F9NO5 B12471079 Dimethyl 5-[(2,2,3,3,4,4,5,5,5-nonafluoropentanoyl)amino]benzene-1,3-dicarboxylate](/img/structure/B12471079.png)
Dimethyl 5-[(2,2,3,3,4,4,5,5,5-nonafluoropentanoyl)amino]benzene-1,3-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-DIMETHYL 5-(2,2,3,3,4,4,5,5,5-NONAFLUOROPENTANAMIDO)BENZENE-1,3-DICARBOXYLATE is a complex organic compound characterized by the presence of a benzene ring substituted with dimethyl groups and a nonafluoropentanamido group. This compound is notable for its unique chemical structure, which includes both aromatic and fluorinated components, making it of interest in various fields of research and industrial applications.
准备方法
The synthesis of 1,3-DIMETHYL 5-(2,2,3,3,4,4,5,5,5-NONAFLUOROPENTANAMIDO)BENZENE-1,3-DICARBOXYLATE typically involves multiple steps:
Starting Materials: The synthesis begins with 1,3-dimethylbenzene (m-xylene) and nonafluoropentanoic acid.
Amidation Reaction: Nonafluoropentanoic acid is converted to its corresponding amide using an appropriate amine and coupling agent.
Esterification: The resulting amide is then esterified with 1,3-dimethylbenzene-1,3-dicarboxylic acid under acidic conditions to form the final product.
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity.
化学反应分析
1,3-DIMETHYL 5-(2,2,3,3,4,4,5,5,5-NONAFLUOROPENTANAMIDO)BENZENE-1,3-DICARBOXYLATE undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids or bases for hydrolysis.
科学研究应用
1,3-DIMETHYL 5-(2,2,3,3,4,4,5,5,5-NONAFLUOROPENTANAMIDO)BENZENE-1,3-DICARBOXYLATE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as a component in pharmaceuticals.
Industry: Utilized in the production of specialty polymers and materials with unique properties, such as high thermal stability and chemical resistance.
作用机制
The mechanism of action of 1,3-DIMETHYL 5-(2,2,3,3,4,4,5,5,5-NONAFLUOROPENTANAMIDO)BENZENE-1,3-DICARBOXYLATE involves its interaction with molecular targets through its aromatic and fluorinated groups. These interactions can influence various biochemical pathways, potentially leading to effects such as enzyme inhibition or activation, receptor binding, and modulation of cellular processes.
相似化合物的比较
Similar compounds to 1,3-DIMETHYL 5-(2,2,3,3,4,4,5,5,5-NONAFLUOROPENTANAMIDO)BENZENE-1,3-DICARBOXYLATE include:
1,3-Dimethylbenzene (m-xylene): A simpler aromatic compound without the fluorinated and amido groups.
Nonafluoropentanoic acid: A fluorinated compound without the aromatic and ester components.
1,3-Dimethyl-5-phenoxy-4-pyrazolecarboxaldehyde oxime: A compound with a similar aromatic structure but different functional groups.
The uniqueness of 1,3-DIMETHYL 5-(2,2,3,3,4,4,5,5,5-NONAFLUOROPENTANAMIDO)BENZENE-1,3-DICARBOXYLATE lies in its combination of aromatic, fluorinated, and ester functionalities, which confer distinct chemical and physical properties.
属性
分子式 |
C15H10F9NO5 |
|---|---|
分子量 |
455.23 g/mol |
IUPAC 名称 |
dimethyl 5-(2,2,3,3,4,4,5,5,5-nonafluoropentanoylamino)benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C15H10F9NO5/c1-29-9(26)6-3-7(10(27)30-2)5-8(4-6)25-11(28)12(16,17)13(18,19)14(20,21)15(22,23)24/h3-5H,1-2H3,(H,25,28) |
InChI 键 |
BRTKTDCBBHBQNL-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-Chloro-2-methylphenyl)-N-[(N'-cyclohexylidenehydrazinecarbonyl)methyl]benzenesulfonamide](/img/structure/B12471005.png)
![N-(4-iodophenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B12471019.png)
![N-(4-bromophenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12471021.png)


![N-(4-bromo-2,3-dimethylphenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12471040.png)

![2,5-dichloro-N-[4-(propanoylamino)phenyl]benzamide](/img/structure/B12471043.png)
![N-tert-butyl-2-[3-(tert-butylcarbamoyl)-5-[5-(tert-butylcarbamoyl)-1,3-dioxoisoindol-2-yl]phenyl]-1,3-dioxoisoindole-5-carboxamide](/img/structure/B12471045.png)
![[5-(2,4-Dichlorophenyl)furan-2-yl]methyl 4-[(4-chlorophenyl)methoxy]-3-methoxybenzoate](/img/structure/B12471047.png)



![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-4-{[(4-methylphenyl)sulfanyl]methyl}benzamide](/img/structure/B12471073.png)
